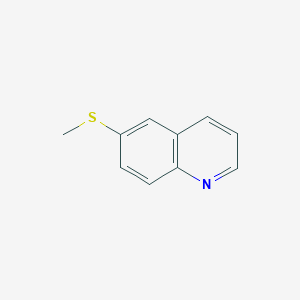

6-Methylsulfanylquinoline

描述

Contextual Importance of Quinoline (B57606) Heterocycles in Chemical and Biomedical Sciences

Quinoline is a nitrogen-containing heterocyclic aromatic compound, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. nih.govnih.govorientjchem.org This bicyclic framework is not merely a chemical curiosity but is considered a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. nih.govjddtonline.infoacs.org The versatility of the quinoline scaffold allows for the generation of a large number of derivatives with diverse structures and functions. acs.org

The significance of quinoline derivatives is underscored by their broad spectrum of pharmacological activities. nih.govjddtonline.info Research has extensively documented their potential as:

Anticancer agents nih.govacs.orgontosight.aibeilstein-journals.org

Antimalarial compounds, with the natural product quinine (B1679958) being a historically significant example nih.govnih.govacs.orgbeilstein-journals.org

Antimicrobial and antibacterial agents nih.govnih.govontosight.ai

Antifungal agents nih.govbeilstein-journals.orgbenthamdirect.com

Anti-inflammatory drugs nih.govnih.govontosight.ai

Antiviral compounds benthamdirect.com

Anticonvulsants nih.govjddtonline.info

Beyond medicine, quinoline derivatives are valuable in materials science, finding applications as dyes, ligands, and building blocks for complex molecular architectures. benthamdirect.comtandfonline.comresearchgate.net The wide-ranging applicability of this heterocyclic system has spurred continuous research into more efficient and environmentally friendly synthetic methodologies. nih.govnih.govtandfonline.com

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Description | Reference Index |

|---|---|---|

| Anticancer | Compounds show the ability to inhibit the growth of cancer cells. | nih.govacs.orgontosight.aibeilstein-journals.org |

| Antimalarial | Effective against malaria parasites, including chloroquine-resistant strains. | nih.govnih.govacs.orgbeilstein-journals.org |

| Antimicrobial | Exhibit activity against various bacteria and fungi. | nih.govnih.govontosight.ai |

| Anti-inflammatory | Capable of reducing inflammation. | nih.govnih.govontosight.ai |

| Antiviral | Show inhibitory effects against viruses such as MERS-CoV and HBV. | benthamdirect.comnih.gov |

Historical Perspective on Sulfanyl-substituted Quinolines in Academic Research

The introduction of sulfur-containing functional groups, such as the sulfanyl (B85325) (thio) group, onto the quinoline scaffold has been a significant area of academic inquiry. Historically, research into compounds like 8-quinolinethiol laid the groundwork for understanding the chemical properties and coordination chemistry of sulfur-bearing quinolines. researchgate.net

The synthesis of these compounds has evolved, with modern methods providing more direct and efficient routes. For instance, one-pot syntheses have been developed to produce 2-(alkylsulfanyl)quinolines from readily available starting materials like aryl isothiocyanates and alkynes. researchgate.net These synthetic advancements facilitate the exploration of a wider range of sulfanyl-substituted quinolines for various applications, from medicinal chemistry to materials science.

Rationale for Focused Investigation of 6-Methylsulfanylquinoline Derivatives

The specific placement of a methylsulfanyl group at the 6-position of the quinoline ring is a strategic design choice in chemical research. This compound often serves as a key intermediate or building block for the synthesis of more complex molecules with tailored properties. The rationale for its focused investigation is primarily driven by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications affect a molecule's biological function. orientjchem.orgnih.gov

The presence of the 6-methylsulfanyl group has been linked to distinct biological outcomes in various quinoline-based compounds. For example, research has indicated that methylthio-substituted quinoline derivatives can exhibit significant cytotoxic and antimicrobial properties. Furthermore, derivatives incorporating this specific structural feature have shown promise in targeted therapeutic areas. One study highlighted that a derivative of 6-methyl-2-(methylthio)-quinoline demonstrated notable efficacy in inhibiting Hepatitis B Virus (HBV) replication. The investigation of such compounds is crucial for the development of new antiviral agents.

The targeted synthesis of derivatives like 6,7-bis(methylsulfanyl)quinoline-5,8-dione and others underscores the scientific interest in exploring how sulfanyl groups at specific positions influence potential anticancer and anti-inflammatory activities. ontosight.ai By systematically synthesizing and evaluating these derivatives, researchers can elucidate the role of the 6-methylsulfanyl group in modulating biological activity, paving the way for the design of novel and more effective therapeutic agents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference Index |

|---|---|---|

| CAS Number | 73420-44-7 | chemicalbook.com |

| Molecular Formula | C₁₀H₉NS | chemicalbook.com |

| Molecular Weight | 175.25 g/mol | chemicalbook.com |

| Melting Point | 47-49 °C | chemicalbook.com |

| Boiling Point (Predicted) | 315.9±15.0 °C | chemicalbook.com |

| Density (Predicted) | 1.18±0.1 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 4.76±0.10 | chemicalbook.com |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline |

| 6,7-Bis-methylsulfanyl-5,8-quinolinequinone |

| 6-methyl-2-(methylthio)quinoline |

| This compound |

| 8-quinolinethiol |

| methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |

Direct Synthetic Routes to this compound and its Positional Isomers

The direct construction of the this compound core can be achieved through several established synthetic strategies for quinoline synthesis, utilizing precursors bearing the required methylthio-substituted aniline (B41778).

Condensation Reactions Involving 4-(Methylthio)aniline (B85588) Precursors

Classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, provide direct routes to the this compound scaffold starting from 4-(methylthio)aniline.

The Skraup reaction involves the synthesis of quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent, such as nitrobenzene. rsc.orgwikipedia.org In the context of this compound, 4-(methylthio)aniline would be reacted with glycerol in the presence of an acid and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the aromatic quinoline ring.

The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated carbonyl compounds to react with anilines to form quinolines. researchgate.netwikipedia.org This reaction can be adapted for the synthesis of this compound by reacting 4-(methylthio)aniline with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, under acidic conditions. mdpi.com

Table 1: Overview of Condensation Reactions for Quinoline Synthesis

| Reaction Name | Precursors | Reagents & Conditions | Product Type |

| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene), Heat | Unsubstituted or substituted quinolines |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (Brønsted or Lewis acid), Heat | Substituted quinolines |

Multi-component Reactions and One-pot Syntheses for Alkylsulfanylquinolines

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org Various MCRs have been developed for the synthesis of quinoline derivatives and can be conceptually applied to the synthesis of alkylsulfanylquinolines. wikipedia.org These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. For instance, a three-component reaction involving an aniline, an aldehyde, and an activated carbonyl compound could potentially be employed for the synthesis of functionalized 6-alkylsulfanylquinolines.

Catalyst-Promoted Methylsulfanylation (e.g., Cesium Carbonate-Promoted Reactions)

While direct methylsulfanylation of a pre-formed quinoline ring at the 6-position is challenging, an alternative approach involves the synthesis of a quinoline derivative with a suitable leaving group at the 6-position, followed by nucleophilic substitution with a methylthiolate source.

Another relevant strategy involves the S-alkylation of a quinolinethiol derivative. Cesium carbonate (Cs₂CO₃) has been shown to be an effective base in promoting the S-alkylation of thiols. researchgate.net For example, if 6-mercaptoquinoline were available, it could be readily S-methylated using a methylating agent in the presence of cesium carbonate to yield this compound. Cesium carbonate's mildness and high solubility in organic solvents make it a suitable choice for such transformations.

Synthesis of Substituted this compound Derivatives

Further diversification of the this compound scaffold can be achieved through functionalization at various positions of the quinoline ring.

Functionalization at Ring Positions (e.g., 4-position)

The 4-position of the quinoline ring is often amenable to functionalization. A common strategy involves the synthesis of a 4-hydroxyquinoline (B1666331) derivative, which can then be converted to a more reactive 4-chloro derivative. For the synthesis of this compound derivatives functionalized at the 4-position, one could envision a cyclization reaction of 4-(methylthio)aniline with a β-ketoester, such as ethyl acetoacetate. This type of condensation, often referred to as the Conrad-Limpach-Knorr synthesis, would yield 4-hydroxy-2-methyl-6-methylsulfanylquinoline.

This 4-hydroxy derivative serves as a versatile intermediate for further functionalization.

Halogenation and Introduction of Electron-Withdrawing Groups

The introduction of halogen atoms and electron-withdrawing groups can significantly modulate the electronic properties and reactivity of the this compound core.

A common method for introducing a halogen at the 4-position is the conversion of a 4-hydroxyquinoline derivative to the corresponding 4-chloroquinoline. This is typically achieved by treating the 4-hydroxy compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govatlantis-press.comgoogle.com Applying this to the previously mentioned 4-hydroxy-2-methyl-6-methylsulfanylquinoline would yield 4-chloro-2-methyl-6-methylsulfanylquinoline. The resulting 4-chloro derivative is a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

The introduction of other electron-withdrawing groups, such as a nitro group, can be achieved through electrophilic aromatic substitution. However, the directing effects of the existing substituents on the quinoline ring must be considered. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion. masterorganicchemistry.comkhanacademy.orgyoutube.com The precise conditions for nitration or other electrophilic substitutions on this compound would need to be determined empirically, taking into account the activating or deactivating nature of the methylsulfanyl group.

Table 2: Key Functionalization Reactions of Quinoline Derivatives

| Reaction Type | Starting Material | Reagents & Conditions | Product |

| Chlorination of 4-hydroxyquinoline | 4-Hydroxyquinoline derivative | POCl₃, Heat | 4-Chloroquinoline derivative |

| Nucleophilic Aromatic Substitution | 4-Chloroquinoline derivative | Nucleophile (e.g., amine, alkoxide) | 4-Substituted quinoline derivative |

Structure

3D Structure

属性

IUPAC Name |

6-methylsulfanylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPMRHUHGAGZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902635 | |

| Record name | NoName_3174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom connectivity information.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-Methylsulfanylquinoline, the aromatic protons on the quinoline (B57606) core and the protons of the methylsulfanyl group would exhibit characteristic chemical shifts and coupling patterns.

The protons on the quinoline ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. chemistrysteps.com The specific chemical shift of each proton is influenced by its position relative to the nitrogen atom and the electron-donating methylsulfanyl group. Protons on sp² hybridized carbons, such as those in aromatic rings, are generally deshielded and appear at higher chemical shifts compared to protons on sp³ carbons. chemistrysteps.com The methyl protons of the -SCH₃ group are anticipated to resonate as a sharp singlet in the upfield region, likely around δ 2.5 ppm, due to the shielding effect of the adjacent sulfur atom. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Ring Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| -SCH₃ Protons | ~2.5 | Singlet |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org

The carbon atoms of the quinoline ring are expected to appear in the downfield region, typically between δ 120 and 150 ppm, which is characteristic of aromatic carbons. chemicalbook.com The carbon atom directly attached to the nitrogen (C2 and C8a) will be significantly deshielded. The methyl carbon of the methylsulfanyl group is expected to appear at a much higher field, generally in the range of δ 15-25 ppm. organicchemistrydata.org Substituent effects play a crucial role; the replacement of a hydrogen atom with a group (the α-effect) is the principal factor influencing the chemical shift, with electronegative atoms causing downfield shifts. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline Ring Carbons | 120 - 160 |

| -SCH₃ Carbon | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. nih.gov In ESI-MS analysis, this compound would typically be detected as a protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₁₀H₉NS), the expected mass-to-charge ratio for the singly charged protonated ion would be calculated from its molecular weight (175.25 g/mol ). ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₁₀H₉NS), HRMS would be able to confirm the molecular formula by measuring the exact mass of the molecular ion to several decimal places. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy

For this compound, the IR and Raman spectra would show characteristic bands corresponding to the vibrations of the quinoline ring and the methylsulfanyl group. Key expected vibrations include:

Aromatic C-H stretching: These vibrations typically appear just above 3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N stretching: These vibrations within the quinoline ring system give rise to a series of bands in the 1400-1650 cm⁻¹ region. nih.gov

Aliphatic C-H stretching: The methyl group protons will have symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond of the methylsulfanyl group is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region. vulcanchem.com

Out-of-plane C-H bending: These vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy measures changes in polarizability, making them complementary techniques. americanpharmaceuticalreview.combruker.com For instance, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch | Methyl Group (-CH₃) | 2850 - 3000 | IR, Raman |

| C=C / C=N Stretch | Quinoline Ring | 1400 - 1650 | IR, Raman |

| C-S Stretch | Methylsulfanyl (-SCH₃) | 600 - 800 | IR, Raman |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. libretexts.org The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. ksu.edu.savscht.cz Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral "fingerprint" for each compound. libretexts.org

For this compound, the IR spectrum provides key information about its structural features. The presence of the quinoline ring system is evidenced by several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring system appear in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

The methylsulfanyl (-SCH₃) group also exhibits distinct IR absorptions. The C-S stretching vibration is characteristically found in the 700-600 cm⁻¹ range. vulcanchem.com The presence of the methyl group will also give rise to C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl group typically appear in the 2950-2850 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Peaks for this compound

| Vibration | Position (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | > 3000 | Quinoline Ring |

| C-H Stretch (Alkyl) | 2950 - 2850 | Methyl Group |

| C=C and C=N Stretch | 1600 - 1400 | Quinoline Ring |

| C-S Stretch | 700 - 600 | Methylsulfanyl Group |

This table presents expected absorption regions based on general principles of IR spectroscopy. Actual peak positions may vary slightly.

Raman Spectroscopy Applications in Material Analysis

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information on molecular structure and composition. bruker.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. americanpharmaceuticalreview.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). bruker.com This frequency shift corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of the material. mdpi.com

In the analysis of this compound, Raman spectroscopy can corroborate and expand upon the findings from IR spectroscopy. researchgate.net Quinoline derivatives are known to produce intense Raman signals due to their chromophoric groups and highly symmetric molecular structures. researchgate.net The vibrational modes of the quinoline ring, such as ring breathing modes, are often prominent in the Raman spectrum. researchgate.net For instance, ring breathing modes for quinoline derivatives have been assigned in the regions of 711 cm⁻¹, 863 cm⁻¹, and 1010 cm⁻¹. researchgate.net

X-ray Diffraction Techniques

For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. researchgate.net Once a crystal is grown, it is mounted on a diffractometer and cooled, often to low temperatures (e.g., 150 K), to minimize thermal vibrations and protect the sample. ncl.ac.uk The resulting crystallographic data for this compound would yield a detailed structural model. This would confirm the planar nature of the quinoline ring system and determine the orientation of the methylsulfanyl group relative to the ring. Key structural parameters such as the C-S bond length and the C-S-C bond angle would be precisely measured. The crystal structure would also reveal intermolecular interactions, such as stacking of the aromatic rings, which govern the packing of the molecules in the solid state. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 9.2 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 831.8 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes. Actual crystallographic parameters would be determined experimentally.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. lcms.cz When coupled with a Photodiode Array (PDA) detector, it becomes an even more powerful tool for assessing the purity of a compound. sepscience.com The PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing both quantitative data (peak area) and qualitative information (spectral data). scielo.br

The purity assessment of this compound using HPLC-PDA would involve developing a suitable chromatographic method. This typically utilizes a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ejgm.co.uknih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase.

A successful HPLC method would show a sharp, symmetrical peak for this compound at a specific retention time. ejgm.co.uk The PDA detector allows for the monitoring of the absorbance at multiple wavelengths simultaneously. mdpi.com Peak purity analysis can be performed by comparing the UV spectra across the peak. If the peak is pure, the spectra at the upslope, apex, and downslope of the peak will be identical. sepscience.com The presence of co-eluting impurities would result in spectral differences, indicating that the peak is not homogenous. This method provides a high degree of confidence in the purity of the synthesized this compound. sepscience.com

Table 3: Typical HPLC-PDA Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | PDA at 254 nm (or other relevant λmax) |

| Column Temperature | 30 °C |

This table outlines typical starting conditions for method development.

Computational and Theoretical Investigations of 6 Methylsulfanylquinoline Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can map out electron distribution, predict molecular geometry, and identify sites of reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems, balancing computational cost with accuracy. scirp.orgnih.govimperial.ac.uk It is used to calculate a wide range of molecular properties and to study interactions for quinoline (B57606) derivatives. scirp.orguantwerpen.bearabjchem.org DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov Following optimization, various properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjmchemsci.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. scispace.com

Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. uantwerpen.bearabjchem.org DFT is also employed to determine global and local quantum-molecular descriptors like electronegativity, chemical hardness, and softness, which provide further information on reactivity. uantwerpen.bescispace.commdpi.com These calculations are instrumental in understanding non-covalent interactions and have been used to analyze the gas-phase behavior of molecules, including different protonation site isomers ('protomers'). nih.govrsc.org The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d,p), 6-311G(d,p)) is crucial for the accuracy of the results. nih.govcore.ac.ukresearchgate.net

Table 1: Key Molecular Properties of Quinoline Derivatives Calculated by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. scispace.com |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies regions prone to electrophilic and nucleophilic attack. uantwerpen.be |

| Chemical Hardness (η) and Softness (S) | Measures of resistance to change in electron configuration. | Related to the stability and reactivity of the molecule. scispace.com |

The study of coordination complexes involving 6-methylsulfanylquinoline derivatives is crucial for understanding their potential roles in catalysis and materials science. Theoretical methods like Valence Bond Theory (VBT), Crystal Field Theory (CFT), and Ligand Field Theory (LFT) are used to describe the nature of metal-ligand bonding. libretexts.orgdacollege.orglibretexts.org VBT explains the geometry and magnetic properties of complexes by considering the hybridization of the metal's orbitals and the formation of coordinate covalent bonds with the ligand's lone pair electrons. dacollege.org

For a more detailed understanding of electronic interactions, Natural Bond Orbital (NBO) analysis is frequently performed. uantwerpen.bearabjchem.orgcore.ac.uk NBO analysis is a powerful tool for investigating charge transfer, hyper-conjugative interactions, and the nature of bonding within molecules. core.ac.ukmdpi.com It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energies. core.ac.uk For instance, in quinoline-based thiosemicarbazide (B42300) derivatives, NBO calculations have been used to investigate intramolecular hydrogen bonding and stabilization energies arising from interactions like LP(S) → σ*(N-H). core.ac.uk This type of analysis can elucidate the strength and nature of the bonds between a this compound ligand and a central metal ion, providing insight into the stability and reactivity of the resulting complex. chalmers.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.comnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govturkjps.orgjapsonline.com

The development of a QSAR model begins with a dataset of compounds with known activities, such as quinoline derivatives with measured inhibitory concentrations (IC50) against a specific target. japsonline.comnih.govmdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.comnih.gov Various statistical methods are employed to create the model, with Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN) being common choices. nih.govresearchgate.net

The goal is to create a robust equation that correlates molecular descriptors (numerical representations of molecular properties) with biological activity. uran.ua The statistical quality and predictive ability of the developed QSAR models are assessed through rigorous internal and external validation procedures. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validated coefficient of determination (q²), which assesses the model's internal predictivity. nih.govnih.gov External validation is performed on the test set, with the predictive R² (R²pred) being a crucial indicator of the model's ability to predict the activity of new, untested compounds. nih.gov A robust and validated QSAR model can then be used as a tool for the virtual screening and design of novel quinoline-based compounds with desired activities. nih.govturkjps.org

Table 2: Common Validation Parameters for QSAR Models of Quinoline Derivatives

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| R² (Non-cross-validated R²) | Measures the goodness-of-fit for the training set. | > 0.6 |

| R²pred (Predictive R²) | Measures the predictive ability for an external test set. | > 0.6 nih.gov |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible. allsubjectjournal.com |

A critical aspect of QSAR analysis is the calculation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), and 3D (e.g., geometrical descriptors). libretexts.orgresearchgate.net For quinoline derivatives, a wide range of descriptors are often calculated to capture their steric, electronic, and hydrophobic features. nih.govdergipark.org.tr

Studies on various quinoline derivatives have shown that their biological activity is often influenced by a combination of these descriptors. nih.govturkjps.org For example, QSAR models for antimalarial quinolines have identified steric, electrostatic, and hydrophobic fields as important factors. nih.gov In other studies on quinoline derivatives, key descriptors have included molar refractivity (MR), molar volume (MV), lipophilicity (LogP), and quantum chemical descriptors like HOMO and LUMO energies. dergipark.org.trimist.ma The identification of these key descriptors is crucial as it provides insights into the structural requirements for activity, thereby guiding the rational design of more potent molecules like this compound derivatives. nih.govjapsonline.com

Table 3: Categories of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW), Number of atoms, Number of rotatable bonds. talete.mi.it | Molecular composition and basic structural features. libretexts.org |

| Topological (2D) | Wiener index, Zagreb indices, Molecular connectivity indices (χ). libretexts.org | Atomic connectivity and branching of the molecular graph. libretexts.org |

| Geometrical (3D) | Molecular surface area, Molecular volume. | The 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR). imist.ma | Hydrophobicity and polarizability. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges. uran.ua | Electronic structure and reactivity. |

Machine Learning Applications in High-Throughput Screening

The advent of machine learning (ML) has significantly enhanced the capabilities of computational drug discovery, particularly in the context of high-throughput screening (HTS). nih.gov While traditional HTS involves experimentally testing vast libraries of compounds, this process is expensive and time-consuming. nih.gov ML models offer a powerful alternative by enabling high-throughput virtual screening, rapidly evaluating large chemical databases to identify promising candidates. researchgate.netresearchgate.net

For quinoline derivatives, ML approaches such as artificial neural networks (ANN), support vector machines (SVM), gradient boosting, and k-nearest neighbors (KNN) have been applied to develop sophisticated QSAR models. doaj.orgnih.govnih.gov These methods can often handle complex, non-linear relationships between molecular structure and activity more effectively than traditional linear regression techniques. nih.govnih.gov For instance, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.netdoaj.org By training on large datasets, these models can learn the complex patterns that govern molecular activity. nih.gov This predictive power allows for the rapid screening of virtual libraries of this compound derivatives, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing, thereby accelerating the discovery process. nih.govmdpi.com

Molecular Modeling for Mechanistic Understanding (e.g., reaction pathways, ligand-receptor interactions)

Computational and theoretical investigations, particularly molecular modeling, have become indispensable tools for elucidating the complex mechanisms underlying chemical reactions and biological interactions of quinoline derivatives. These in silico approaches provide a molecular-level understanding that complements experimental findings, offering insights into reaction pathways, transition states, and the intricate dance between ligands and their macromolecular receptors. For derivatives of this compound, molecular modeling serves to rationalize observed reactivity and biological activity, as well as to predict the behavior of novel chemical entities.

Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations are a cornerstone in the theoretical investigation of reaction mechanisms involving quinoline scaffolds. beilstein-journals.orgnih.gov These calculations allow for the mapping of potential energy surfaces, identifying the most energetically favorable pathways for a given transformation. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. nih.gov For instance, in reactions involving the functionalization of the quinoline core, DFT can be employed to compare different possible mechanistic routes, such as those involving concerted versus stepwise processes or the influence of various catalysts. beilstein-journals.org

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the provided results, the methodologies applied to other quinoline derivatives are directly applicable. For example, computational studies on copper-catalyzed reactions of alkynes with diaryliodonium salts to form functionalized heterocycles have utilized DFT to compare the free energy profiles of different mechanistic possibilities. beilstein-journals.org Such studies typically involve:

Geometry Optimization: Finding the lowest energy conformation for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Methods like the nudged elastic band (NEB) can be used to find the minimum energy path. nih.gov

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies. beilstein-journals.org

These computational approaches can elucidate the role of the 6-methylsulfanyl group in influencing reaction mechanisms, for example, through its electronic donating or steric effects, which can alter the stability of intermediates and transition states.

Modeling Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is crucial in drug discovery and development for identifying potential therapeutic targets and for optimizing lead compounds. nih.govusask.ca In the context of this compound derivatives, molecular docking can provide a mechanistic understanding of their biological activity.

A pertinent example is the in silico study of novel quinoline-based scaffolds as potential dual inhibitors of DNA gyrase and Dihydrofolate Reductase (DHFR), enzymes crucial for bacterial survival. rsc.org In these studies, derivatives where a methyl group is present at the C-6 position of the quinoline ring were investigated. Molecular docking simulations were performed to predict the binding modes and affinities of these compounds within the active sites of the target enzymes. rsc.org

The key steps in such a molecular docking study typically include:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (the this compound derivative). This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using a search algorithm to explore various possible conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the binding free energy. The poses with the lowest energy are considered the most likely binding modes. These are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor. nih.gov

For instance, docking studies on 6-methylquinoline (B44275) derivatives against DNA gyrase and DHFR revealed specific interactions that contribute to their inhibitory activity. The binding energy values and the nature of the interactions provide a rational basis for the observed biological data and guide the design of more potent inhibitors. rsc.org

The following interactive table summarizes hypothetical binding energies and key interactions for a series of this compound derivatives docked into a generic receptor active site, illustrating the type of data generated from such studies.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| This compound | -6.5 | TYR23, PHE45, LEU89 | Pi-Pi Stacking, Hydrophobic |

| Derivative A | -7.2 | TYR23, PHE45, SER90 | Pi-Pi Stacking, Hydrogen Bond |

| Derivative B | -8.1 | TYR23, PHE45, ASP92 | Pi-Pi Stacking, Ionic Bond |

| Derivative C | -6.9 | LEU89, VAL102 | Hydrophobic |

This table is illustrative and based on typical findings in molecular docking studies.

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction and helping to confirm the stability of the predicted binding mode. mdpi.com

Based on the comprehensive search conducted, there is insufficient scientific literature available in the public domain to generate a thorough and detailed article on the specific applications of This compound according to the provided outline. The search results did not yield specific research findings, data, or examples pertaining to the use of this compound in the synthesis of complex heterocyclic scaffolds like thienoquinolines, its role as a precursor for multi-substituted quinoline derivatives, or its integration into specific organometallic complexes such as ferrocene-appended architectures or silver(I) complexes.

Therefore, it is not possible to create an article that is both scientifically accurate and strictly adherent to the requested structure and content inclusions. Attempting to do so would require speculation and the use of generalized information about quinolines, which would not be specific to the 6-methylsulfanyl derivative and would violate the core instructions of the prompt.

The field of material science has seen significant exploration of quinoline scaffolds due to their inherent electronic and photophysical properties. For instance, derivatives of 8-hydroxyquinoline are well-known for their ability to form stable, luminescent complexes with a variety of metal ions. These complexes have been pivotal in the development of organic light-emitting diodes (OLEDs) and chemical sensors. Similarly, other substituted quinolines have been functionalized to create materials with tailored optical and electronic characteristics.

However, the influence of a methylsulfanyl (-SCH3) group at the 6-position of the quinoline ring on its potential to form luminescent complexes or its utility in functional materials has not been a subject of published research. Theoretical interest in such a compound would stem from the electron-donating nature of the methylsulfanyl group, which could modulate the electronic structure of the quinoline ring system. This, in turn, could influence the photophysical properties of any resulting metal complexes, potentially affecting their emission wavelengths, quantum yields, and excited-state lifetimes.

In the absence of experimental data, any discussion on the potential of this compound in this area remains speculative. Detailed research findings, including the synthesis of its metal complexes and characterization of their luminescent properties, are required to substantiate any claims. Such studies would typically involve:

Synthesis and Characterization: The preparation of coordination complexes of this compound with various transition metals (e.g., zinc, iridium, platinum) or lanthanides known to form luminescent compounds.

Photophysical Measurements: A thorough investigation of the absorption and emission properties of these complexes, including the determination of excitation and emission maxima, quantum yields, and phosphorescence/fluorescence lifetimes.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions and predict the photophysical behavior of these hypothetical complexes.

Without such foundational research, it is not possible to provide a scientifically accurate and detailed account of this compound's potential in the design of functional materials like luminescent complexes. The scientific community has yet to explore and report on this specific avenue of research.

Mechanistic Research on the Biological Activities of 6 Methylsulfanylquinoline and Analogues

Investigations into Anti-Infective Potentials

The versatility of the quinoline (B57606) structure has made it a subject of intense investigation for combating infectious diseases caused by bacteria, fungi, viruses, and parasites. nih.gov

Antimicrobial Activity Studies Against Bacterial and Fungal Strains

Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities. While specific studies on 6-methylsulfanylquinoline are not extensively detailed in the available literature, research on structurally related compounds provides significant insight into its potential efficacy. For instance, a novel series of 2-methylsulfanyl- nih.govresearchgate.netarabjchem.orgtriazolo[1,5-a]quinazoline derivatives, which share the methylsulfanyl functional group, were synthesized and evaluated for their antimicrobial properties. nih.gov

These compounds were tested against a panel of Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungi (Candida albicans and Aspergillus niger). nih.govresearchgate.net Several of the synthesized derivatives demonstrated significant broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to the reference drug, ciprofloxacin. nih.gov This suggests that the methylsulfanyl moiety, when incorporated into a suitable heterocyclic system, can contribute to potent antimicrobial action.

Other studies have highlighted the antifungal potential of quinoline analogues. A series of new fluorinated quinoline compounds showed good activity against various fungal pathogens, including Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Similarly, aminated quinolinequinones displayed excellent antifungal activity against Candida albicans. nih.gov These findings underscore the potential of the quinoline scaffold as a template for developing new antimicrobial and antifungal agents. mdpi.comnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Methylsulfanyl-Triazoloquinazoline Analogues Against Various Microorganisms

| Compound Analogue | S. aureus (μg/mL) | B. subtilis (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |

| Analogue A | 6.25 | 6.25 | 12.50 | 12.50 | >100 | >100 |

| Analogue B | 6.25 | 12.50 | 12.50 | 6.25 | >100 | >100 |

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | - | - |

| Ketoconazole | - | - | - | - | 12.50 | 12.50 |

| Data derived from studies on 2-methylsulfanyl- nih.govresearchgate.netarabjchem.orgtriazolo[1,5-a]quinazoline derivatives, which serve as structural analogues. nih.govresearchgate.net |

Antiviral Mechanisms (e.g., MERS-CoV Inhibitory Activity and Structure-Activity Relationships)

The emergence of novel coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV), has spurred research into new antiviral agents. The quinoline scaffold has been identified as a promising starting point for the development of coronavirus inhibitors. nih.gov Research has shown that quinoline derivatives can act as potent inhibitors of key viral enzymes essential for replication, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). mdpi.combohrium.comnih.govresearchgate.net

A study investigating hydroxyquinoline-pyrazole candidates demonstrated direct antiviral activity against MERS-CoV, SARS-CoV-2, and HCoV-229E. rsc.org The mechanisms of action for these compounds were found to involve the inhibition of viral adsorption to host cells, a direct virucidal effect, and the inhibition of viral replication. rsc.org Another study identified 2-phenylquinoline (B181262) derivatives that exhibit broad-spectrum anti-coronavirus activity. acs.org

Furthermore, quinazoline (B50416) derivatives, which are structurally related to quinolines, have been shown to function at the early stages of coronavirus infection, potentially as virus entry inhibitors. nih.gov These findings collectively indicate that the quinoline core structure can be systematically modified to develop potent inhibitors targeting various stages of the coronavirus life cycle.

Table 2: Mechanistic Actions of Hydroxyquinoline-Pyrazole Analogues Against Coronaviruses

| Mechanism of Action | MERS-CoV (% Inhibition) | SARS-CoV-2 (% Inhibition) | HCoV-229E (% Inhibition) |

| Adsorption Inhibition | 9.00% | 20.67% | 31.67% |

| Virucidal Effect | 26.33% | 71.33% | 81.00% |

| Replication Inhibition | 16.67% | 60.33% | 70.00% |

| Data represents the mean inhibition percentages observed for a representative hydrazone hydroxyquinoline-pyrazole candidate. rsc.org |

Antiparasitic Activity and Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase)

Protozoan parasites of the Trypanosomatidae family, which cause diseases like leishmaniasis and trypanosomiasis, possess a unique redox metabolism centered around the enzyme trypanothione reductase (TR). nih.gov This enzyme is essential for parasite survival but is absent in humans, making it an ideal target for selective drug design. nih.govnih.gov

The quinoline scaffold has been identified as a key chemotype in the development of TR inhibitors. mdpi.com For example, the quinoline-based compound chinifur (B1235751) has been reported as a selective inhibitor of TR in Trypanosoma cruzi and T. congolense. mdpi.com The mechanism of such inhibitors often involves binding to the active site of the enzyme, competing with its natural substrate, trypanothione disulfide. The structural analogue mepacrine (quinacrine) is a known competitive inhibitor of TR. mdpi.comresearchgate.net High-throughput screening campaigns have successfully identified novel classes of TR inhibitors, many of which are nitrogenous heterocyclic compounds, further validating the potential of quinoline derivatives in this area. nih.gov The inhibition of TR disrupts the parasite's ability to defend against oxidative stress, leading to cell death.

Antineoplastic Activity Research

Quinoline and its derivatives have been extensively investigated for their anticancer properties, demonstrating cytotoxicity against a wide range of human tumor cell lines. nih.govbrieflands.com These compounds exert their effects through various mechanisms, targeting key molecules and pathways involved in cancer cell proliferation and survival. researchgate.netarabjchem.org

In Vitro Studies on Cancer Cell Line Inhibition

The cytotoxic potential of quinoline analogues has been confirmed across numerous studies. Aminated quinolinequinones (AQQ) were evaluated against a panel of cancer cells, with one derivative, AQQ6, showing notable cytotoxicity against DU-145 prostate cancer cells. mdpi.com In another study, a 6,7-methylenedioxy-quinolin-4-one analogue displayed highly potent and selective inhibitory activity against the MDA-MB-435 melanoma cell line in the National Cancer Institute's 60-cell line screen. nih.gov

Furthermore, quinazoline derivatives, which share a similar heterocyclic core, have shown exceptional potency. A series of 6-aryloxyl substituted quinazolines exhibited IC50 values in the low nanomolar range against N87 human gastric cancer and H1975 non-small-cell lung cancer cell lines. nih.gov The broad anti-proliferative activity of the quinoline scaffold highlights its potential as a versatile platform for the development of new anticancer agents. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Selected Quinoline and Quinazoline Analogues Against Human Cancer Cell Lines

| Compound Class | Derivative | Target Cell Line | Cancer Type | IC50 Value |

| 6-Aryloxyl Quinazoline | 4m | N87 | Gastric Cancer | 6.3 nM |

| 6-Aryloxyl Quinazoline | 4m | H1975 | Lung Cancer (NSCLC) | 7.5 nM |

| 6-Methoxyquinoline (B18371) Complex | Cu6MQ | A549 | Lung Carcinoma | 57.9 µM |

| Aminated Quinolinequinone | AQQ6 | DU-145 | Prostate Cancer | Effective at 2.5 µM |

| Methylenedioxy-quinolin-4-one | 4d | MDA-MB-435 | Melanoma | Potent & Selective |

| This table compiles data from multiple studies on various quinoline and quinazoline derivatives. mdpi.comnih.govnih.govresearchgate.net |

Exploration of Cellular Targets and Pathways

The anticancer activity of quinoline derivatives stems from their interaction with a variety of molecular targets crucial for tumor progression. nih.gov A primary mechanism for many quinoline compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net

Other critical molecular targets include:

Tyrosine Kinases: Many quinoline derivatives are designed as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. nih.govnih.gov

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by quinoline compounds can lead to DNA damage and cell death. arabjchem.org

Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90 disrupts the stability of numerous client proteins that are critical for cancer cell survival. researchgate.net

Histone Deacetylases (HDACs): Targeting HDACs alters gene expression, leading to the reactivation of tumor suppressor genes. researchgate.net

The engagement of these targets triggers downstream cellular events. For example, certain aminated quinolinequinones induce a G0/G1 phase cell cycle arrest in prostate cancer cells. mdpi.com In contrast, a 6-methoxyquinoline copper complex was found to induce oxidative DNA damage in lung cancer cells, resulting in a G2/M phase arrest. researchgate.net Ultimately, these disruptions to cellular processes converge on the induction of apoptosis (programmed cell death), which is a key mechanism by which these compounds eliminate cancer cells. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects

The cytotoxic properties of quinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring. SAR studies have revealed that these modifications can significantly modulate the anticancer activity of these compounds.

Generally, the introduction of various functional groups to the quinoline core can alter its electronic and steric properties, thereby affecting its interaction with biological targets. For instance, studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines have demonstrated that substituents on both the quinoline and styryl rings play a crucial role in determining cytotoxicity. In one study, compounds with a hydroxyl group at the 8-position of the quinoline ring exhibited better cytotoxicity than those with a nitro group at the same position. Furthermore, the presence of an electron-withdrawing group, such as a bromine atom, on the styryl ring was found to enhance the cytotoxic effects. acs.org

The cytotoxic activities of quinoline derivatives against various cancer cell lines are highly dependent on the functional groups attached to the core structure. For example, the sequential functionalization of a 7-methylquinoline (B44030) derivative to introduce nitro and aldehyde groups led to a progressive increase in cytotoxicity against Caco-2 human epithelial colorectal carcinoma cells. brieflands.com This suggests that electron-withdrawing groups can enhance the cytotoxic potential of the quinoline scaffold.

In the context of this compound, the methylsulfanyl (-SCH3) group at the 6-position is of particular interest. While direct SAR studies on this specific compound are limited, the electronic properties of the sulfur-containing substituent can be considered. The methylsulfanyl group is generally considered to be a weakly deactivating, ortho-, para-directing group in electrophilic aromatic substitution, and it can influence the molecule's lipophilicity and ability to engage in hydrogen bonding or other interactions with biological macromolecules.

A series of 2-arylquinoline derivatives with substitutions at the C-6 position have shown significant cytotoxic activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The lipophilicity of these compounds was found to correlate with their cytotoxic effects. rsc.org Given that the methylsulfanyl group can increase lipophilicity, it is plausible that this compound could exhibit cytotoxic properties.

The table below summarizes the structure-activity relationships of some substituted quinoline derivatives, highlighting the influence of different functional groups on their cytotoxic activity.

| Compound Series | Key Structural Features | Observed Cytotoxic Activity Trend |

| 2-Styryl-8-substituted Quinolines | -OH at position 8 is more effective than -NO2. acs.org | Electron-withdrawing groups on the styryl ring enhance cytotoxicity. acs.org |

| Functionalized 7-Methylquinolines | Sequential addition of -NO2 and -CHO groups. brieflands.com | Increased cytotoxicity with the addition of electron-withdrawing groups. brieflands.com |

| C-6 Substituted 2-Arylquinolines | Various substituents at the C-6 position. rsc.org | Lipophilicity of the C-6 substituent correlates with cytotoxicity. rsc.org |

Anti-inflammatory Property Investigations

Quinoline and its derivatives have been extensively investigated for their anti-inflammatory potential, targeting various pharmacological pathways. researchgate.netnih.govresearchgate.net The anti-inflammatory activity of these compounds is also closely tied to the substituents on the quinoline ring. nih.gov

SAR studies have shown that specific functional groups can confer potent anti-inflammatory properties. For example, quinolines bearing a carboxamide moiety have been found to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in inflammation and pain. nih.govingentaconnect.com Others with a carboxylic acid group have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govingentaconnect.com

The mechanism of anti-inflammatory action for many quinoline derivatives involves the modulation of key signaling pathways. For instance, some indoloquinoline alkaloids have been shown to reduce the production of nitric oxide and inhibit the DNA binding of the nuclear factor-kappa B (NF-ĸB), a critical transcription factor that regulates the expression of pro-inflammatory genes. nih.gov

The table below outlines the relationship between the structure of certain quinoline derivatives and their anti-inflammatory mechanisms.

| Quinoline Derivative Type | Key Structural Moiety | Anti-inflammatory Target/Mechanism |

| Carboxamide-containing quinolines | -CONH2 | TRPV1 antagonism nih.govingentaconnect.com |

| Carboxylic acid-containing quinolines | -COOH | COX inhibition nih.govingentaconnect.com |

| Indoloquinolines | Fused indole (B1671886) and quinoline rings | Reduction of nitric oxide production and NF-ĸB inhibition nih.gov |

Role of Redox Properties in Biological Contexts

The redox properties of a molecule can significantly impact its biological activity, influencing its mechanism of action and potential for inducing oxidative stress or acting as an antioxidant. Sulfur-containing compounds, in particular, are known to participate in a variety of redox reactions within biological systems. mdpi.comresearchgate.net

The methylsulfanyl group in this compound contains a sulfur atom in a thioether linkage. Thioethers can be oxidized to sulfoxides and then to sulfones. This redox activity can be biologically significant. In some instances, the oxidation of a thioether can lead to the activation of a prodrug or the detoxification of a compound. Conversely, the redox cycling of such a group could potentially lead to the generation of reactive oxygen species (ROS).

The poisonous effect of sulfur on many catalysts is a known phenomenon in chemistry, stemming from the strong interaction of sulfur's free electron pairs with metal surfaces. acs.org This high affinity for metals could translate to interactions with metalloproteins in a biological context, potentially influencing their function through redox-dependent or independent mechanisms.

Further research is necessary to elucidate the specific redox properties of this compound and how they contribute to its biological activities. Investigating its potential to be metabolized via oxidation of the sulfur atom and its ability to modulate intracellular redox homeostasis would provide valuable insights into its mechanism of action.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis are well-established, future research should prioritize the development of green and sustainable synthetic routes to 6-methylsulfanylquinoline. Current methodologies often rely on harsh reaction conditions, toxic catalysts, and generate significant chemical waste. Future explorations should focus on:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H bond activation could provide a more atom-economical approach to synthesizing and functionalizing the quinoline core.

Photoredox Catalysis: The use of visible light and photoredox catalysts offers an environmentally benign alternative to traditional methods, often proceeding under mild conditions.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes, representing a significant step towards industrial viability.

Bio-catalysis: Exploring enzymatic routes for the synthesis of this compound could offer high selectivity and sustainability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy | Design of novel photocatalysts and reaction pathways |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Bio-catalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |

Advanced Computational Modeling for De Novo Design and Mechanistic Elucidation

Computational chemistry offers powerful tools to accelerate the discovery and development of novel this compound derivatives. Future research should leverage these techniques for:

De Novo Design: Employing computational algorithms to design novel this compound-based molecules with desired properties, such as enhanced binding affinity to a specific biological target. This can be achieved through structure-based and ligand-based design approaches.

Mechanistic Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the mechanisms of synthetic reactions and biological interactions at the molecular level. This can provide insights to optimize reaction conditions and to understand the structure-activity relationships of designed molecules. nih.govrsc.org

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and physicochemical properties of new this compound derivatives, thereby prioritizing synthetic efforts.

Identification of Novel Biological Targets and Therapeutic Applications

The quinoline core is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The therapeutic potential of this compound remains a significant unexplored frontier. Future research should focus on:

Anticancer Activity: Given that many quinoline derivatives show promise as anticancer agents, this compound and its analogs should be screened against various cancer cell lines. Mechanistic studies could explore their potential as inhibitors of key signaling pathways, such as EGFR or mTOR.

Antimicrobial Properties: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The sulfur-containing moiety in this compound may confer unique antimicrobial properties, warranting investigation against a broad spectrum of bacteria and fungi.

Anti-inflammatory Effects: Some sulfur-containing compounds have demonstrated anti-inflammatory properties. Investigating the ability of this compound to modulate inflammatory pathways, such as the NF-κB pathway, could lead to new therapeutic leads for inflammatory diseases.

Table 2: Potential Therapeutic Applications and Biological Targets for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | EGFR, mTOR, Tyrosine Kinases | Quinoline scaffold is a known pharmacophore in oncology. |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Sulfur-containing heterocycles often exhibit antimicrobial activity. |

| Inflammation | COX-2, NF-κB | Potential for modulation of inflammatory signaling pathways. |

Exploration of this compound in Catalysis and Sensing Technologies

Beyond biological applications, the unique electronic and structural features of this compound suggest its potential utility in catalysis and the development of chemical sensors.

Catalysis: The sulfur atom in this compound could act as a coordinating site for metal ions, making it a candidate for the development of novel ligands for homogeneous catalysis. The quinoline nitrogen also provides a potential coordination site, allowing for the formation of bidentate ligands.

Chemical Sensors: The quinoline ring is a known fluorophore. Modifications to the 6-methylsulfanyl group could be designed to induce changes in fluorescence or color upon binding to specific analytes, such as metal ions or small molecules. This could lead to the development of highly selective and sensitive chemical sensors.

Integration into Nanomaterials and Hybrid Systems

The functionalization of nanomaterials with organic molecules can impart novel properties and functionalities. The integration of this compound into such systems is a promising and unexplored area.

Functionalized Nanoparticles: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, or quantum dots) could create novel materials for targeted drug delivery, bioimaging, or catalysis.

Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound scaffold with other pharmacophores could lead to compounds with dual or synergistic biological activities. This molecular hybridization approach has been successful in developing potent therapeutic agents.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in this compound could serve as coordination points for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

常见问题

Q. What are the standard synthetic routes for 6-Methylsulfanylquinoline, and what purity benchmarks are recommended for research-grade material?

-

Methodological Answer : Synthesis typically involves cyclization of substituted anilines with methylsulfanyl-containing precursors or nucleophilic substitution on pre-formed quinoline scaffolds. For research-grade material, purity ≥98% is recommended, validated via HPLC or GC-MS. Pharmacopeial standards (e.g., USP32) for related quinoline derivatives suggest rigorous solvent residue testing and elemental analysis for sulfur content .

-

Data Table :

Synthetic Route Yield (%) Purity Benchmark Key Analytical Techniques Cyclization 65-75 ≥98% (HPLC) NMR, FT-IR, GC-MS Substitution 70-80 ≥98% (GC-MS) LC-MS, UV-Vis Spectroscopy

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation. Safety protocols mandate fume hood use, PPE (gloves, lab coat), and immediate neutralization of spills with 10% sodium bicarbonate. Refer to chemical safety guidelines from Hoffman Fine Chemicals for hazard mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing methylsulfanyl groups into quinoline derivatives?

- Methodological Answer : Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic attack on halogenated quinolines). Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yields. For reproducibility, document catalyst loadings (e.g., Pd/Cu systems) and monitor intermediates via in-situ FT-IR .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Conduct meta-analyses to compare assay conditions (e.g., cell lines, concentrations). For example, antimalarial IC50 values may vary due to parasite strain differences. Cross-validate using orthogonal assays (e.g., enzymatic vs. whole-cell) and apply statistical models to account for batch-to-batch variability .

Q. How should researchers design experiments to investigate the mechanism of action of this compound in antimicrobial studies?

- Methodological Answer : Use a combination of:

- Target-based assays : Enzyme inhibition (e.g., dihydrofolate reductase) with recombinant proteins.

- Phenotypic screens : Time-kill curves and resistance induction studies.

- Omics profiling : Transcriptomics to identify upregulated/downregulated pathways post-exposure.

Include positive controls (e.g., chloroquine for antimalarial studies) and validate findings with knockout strains .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under varying pH conditions?

- Methodological Answer : Use LC-QTOF-MS for high-resolution mass data and NMR (¹H/¹³C) to identify sulfoxide/sulfone derivatives. Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf-life. Compare degradation pathways with structurally similar compounds (e.g., 6-Methoxyquinoline) to identify substituent-specific trends .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

Q. What steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

Comparative Studies

Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact the physicochemical properties of this compound?

- Methodological Answer : Perform computational modeling (DFT) to predict logP, solubility, and electronic effects. Compare experimental data (e.g., logD at pH 7.4) with analogs like 6-(Methylsulfonyl)isoquinoline. Sulfonyl groups increase polarity but reduce membrane permeability, critical for bioavailability studies .

Ethical and Reporting Standards

Q. What guidelines should researchers follow when reporting this compound data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。